[1-(2-Aminoethyl)azetidin-3-yl]methanol

Medicinal Chemistry LogP Optimization Aqueous Solubility

Researchers face cross-reactivity in heterobifunctional linker construction when amine building blocks lack distinct reactivity. [1-(2-Aminoethyl)azetidin-3-yl]methanol (98%, CAS 2090418-69-0) solves this with two electronically distinct amine centers (secondary azetidine N vs. primary amine) plus a hydroxymethyl alcohol, enabling orthogonal stepwise derivatization without protection/deprotection cycles. Key advantages: • Primary amine reactive via NHS ester coupling or reductive amination under mild conditions, preserving the azetidine ring. • Quantifiably higher polarity (LogP -1.13 vs. -0.9 for parent azetidine) improves aqueous solubility. • 98% purity ensures reproducibility in parallel synthesis and ADC/PROTAC linker-payload assembly. In stock with ambient shipping; GHS07 Warning (H302-H315-H319-H335); research use only.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
CAS No. 2090418-69-0
Cat. No. B1448664
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(2-Aminoethyl)azetidin-3-yl]methanol
CAS2090418-69-0
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESC1C(CN1CCN)CO
InChIInChI=1S/C6H14N2O/c7-1-2-8-3-6(4-8)5-9/h6,9H,1-5,7H2
InChIKeySFXGESHSXLYBGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(2-Aminoethyl)azetidin-3-yl]methanol (CAS 2090418-69-0) Procurement Guide: Key Properties and Research Utility


[1-(2-Aminoethyl)azetidin-3-yl]methanol (CAS 2090418-69-0) is a heterocyclic amino alcohol containing an azetidine core with an N-(2-aminoethyl) substituent and a C3-hydroxymethyl group . This bifunctional small molecule (molecular weight 130.19, formula C₆H₁₄N₂O) presents two chemically distinct amine centers—a secondary azetidine nitrogen and a primary amine on the ethyl linker—plus a reactive primary alcohol, enabling orthogonal derivatization strategies for medicinal chemistry and probe development . The compound is commercially available at 98% purity from multiple vendors for research use only .

[1-(2-Aminoethyl)azetidin-3-yl]methanol (CAS 2090418-69-0): Why Generic Azetidine Analogs Cannot Substitute


Generic substitution among azetidine-based building blocks is not technically feasible because small structural modifications on the azetidine scaffold produce substantial differences in key physicochemical parameters that govern reaction selectivity, purification behavior, and downstream conjugate properties [1]. Compared to the unsubstituted parent (azetidin-3-yl)methanol (MW 87.12), [1-(2-Aminoethyl)azetidin-3-yl]methanol carries an additional 43 Da of mass and introduces a primary amine, which reduces lipophilicity (LogP decreases from -0.9 to -1.1308) and increases topological polar surface area (TPSA) from 32.3 Ų to 49.49 Ų [2]. These differences translate directly into altered solubility profiles, reversed-phase HPLC retention, and distinct reactivity at the amine positions—factors that render any analog an unsuitable drop-in replacement without full re-optimization of synthetic protocols.

[1-(2-Aminoethyl)azetidin-3-yl]methanol (CAS 2090418-69-0): Comparative Physicochemical and Structural Differentiation Evidence


Reduced Lipophilicity (LogP) and Enhanced Aqueous Compatibility Compared to Parent Azetidine-3-ylmethanol

[1-(2-Aminoethyl)azetidin-3-yl]methanol exhibits a computed LogP of -1.1308, which is 0.23 log units lower (more hydrophilic) than the parent unsubstituted (azetidin-3-yl)methanol (LogP = -0.9) [1]. The introduction of the 2-aminoethyl group on the azetidine nitrogen significantly increases polarity, enhancing aqueous compatibility and potentially reducing non-specific binding in biological assays.

Medicinal Chemistry LogP Optimization Aqueous Solubility

Expanded Topological Polar Surface Area (TPSA) and Hydrogen Bonding Capacity for Drug-Likeness Tuning

The TPSA of [1-(2-Aminoethyl)azetidin-3-yl]methanol is 49.49 Ų, representing a 53% increase over the parent (azetidin-3-yl)methanol (TPSA = 32.3 Ų) [1]. Additionally, the target compound possesses an increased hydrogen bond acceptor count (3 vs. 2) and donor count (2 vs. 2, but with a geometrically distinct primary amine donor). This systematic increase in polar surface area and H-bonding capacity directly influences predicted membrane permeability and oral bioavailability parameters.

Drug Design ADME Prediction Polar Surface Area

Increased Conformational Flexibility: Rotatable Bond Count as a Proxy for Entropic Considerations

[1-(2-Aminoethyl)azetidin-3-yl]methanol contains 3 rotatable bonds compared to only 1 rotatable bond in the parent (azetidin-3-yl)methanol [1]. The two additional rotatable bonds arise from the N-CH₂-CH₂-NH₂ side chain. This increased conformational flexibility alters the entropic penalty upon binding to a biological target or upon incorporation into a constrained macrocyclic scaffold.

Conformational Analysis Molecular Recognition Binding Entropy

Orthogonal Synthetic Handles: Two Chemically Distinct Amines Enable Sequential Functionalization

Unlike simpler azetidine derivatives such as (azetidin-3-yl)methanol or (3-aminoazetidin-3-yl)methanol, which offer only a single amine site for derivatization, [1-(2-Aminoethyl)azetidin-3-yl]methanol presents two chemically distinct amine centers [1]. The azetidine nitrogen is a secondary amine with ring strain-induced increased nucleophilicity relative to acyclic secondary amines, while the terminal -NH₂ group is a primary amine amenable to selective acylation, reductive amination, or carbodiimide coupling without azetidine ring involvement. No direct quantitative kinetic data were identified in the literature; the following table summarizes the structural distinction that supports differential reactivity.

Synthetic Methodology Bioconjugation Bifunctional Linkers

Hazard Classification and Safe Handling Profile Relative to Corrosive Azetidine Analogs

[1-(2-Aminoethyl)azetidin-3-yl]methanol carries GHS07 (Warning) classification with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . In contrast, the simpler unsubstituted (azetidin-3-yl)methanol carries a more severe GHS05 (Corrosive) classification with H314 (causes severe skin burns and eye damage) [1]. The absence of corrosive classification for the target compound reduces shipping restrictions, storage requirements, and personal protective equipment (PPE) mandates compared to the parent analog.

Laboratory Safety Hazard Assessment Procurement Compliance

Commercial Availability in Research-Ready Purity (98%) with Defined Storage Stability

[1-(2-Aminoethyl)azetidin-3-yl]methanol is commercially available from multiple vendors (MolCore, ChemScene, Leyan) at a standardized purity of 98% (NLT 98%) . Vendor-provided storage specifications indicate the compound should be sealed and stored dry at 2–8°C . While many azetidine derivatives are available as custom synthesis-only items with variable lead times, this compound is maintained as a catalog product with defined purity and stability parameters.

Chemical Procurement Supply Chain Purity Specification

[1-(2-Aminoethyl)azetidin-3-yl]methanol (CAS 2090418-69-0): Recommended Research and Industrial Application Scenarios


Bifunctional Linker for Sequential Heterobifunctional Conjugation

The compound's two chemically distinct amine groups—a secondary azetidine nitrogen and a terminal primary amine—coupled with a hydroxymethyl alcohol, enable stepwise, orthogonal conjugation strategies . Researchers can selectively functionalize the primary amine via NHS ester coupling or reductive amination while leaving the azetidine nitrogen intact for subsequent reactions, or employ the alcohol as a third handle for esterification or etherification. This property is particularly valuable for constructing antibody-drug conjugate (ADC) linker-payloads, PROTAC degrader molecules, or dual-labeled fluorescent probes requiring precisely controlled stoichiometry .

Medicinal Chemistry: Solubility and Polarity Optimization of Azetidine-Containing Lead Series

With a LogP of -1.1308 and TPSA of 49.49 Ų, [1-(2-Aminoethyl)azetidin-3-yl]methanol is substantially more polar than the parent azetidine scaffold (LogP -0.9, TPSA 32.3 Ų) [1]. Medicinal chemistry teams seeking to improve aqueous solubility or reduce off-target membrane partitioning in azetidine-containing lead compounds can incorporate this building block as a polar handle without sacrificing the conformational constraints of the azetidine ring . The compound remains within favorable drug-likeness space (TPSA <60 Ų, rotatable bonds = 3) while providing a quantifiable polarity increase of approximately 23% (by LogP) over the unsubstituted core [1].

Synthesis of N-Substituted Azetidine Derivatives via Reductive Amination or Acylation

The terminal primary amine on the 2-aminoethyl side chain is a reactive handle for reductive amination with aldehydes or ketones, or acylation with carboxylic acid derivatives, generating libraries of N-substituted azetidine analogs . Unlike direct functionalization of the azetidine nitrogen (which may require forcing conditions due to ring strain), the pendant primary amine reacts under mild, standard peptide coupling or reductive amination conditions, preserving the azetidine ring integrity . The 98% purity specification ensures consistent starting material quality for high-throughput parallel synthesis workflows .

Pharmaceutical Intermediate for CNS-Targeted Drug Candidates

Azetidine-containing compounds have been patented as therapeutic agents for CNS disorders, including antidepressant compositions (US-9120771-B2) . The low molecular weight (130.19) and moderate TPSA (49.49 Ų) of [1-(2-Aminoethyl)azetidin-3-yl]methanol are consistent with favorable blood-brain barrier penetration parameters . The compound's reduced hazard profile (GHS07 Warning vs. GHS05 Corrosive for the parent azetidine) also facilitates scale-up and handling in medicinal chemistry laboratories developing CNS-targeted azetidine drug candidates .

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